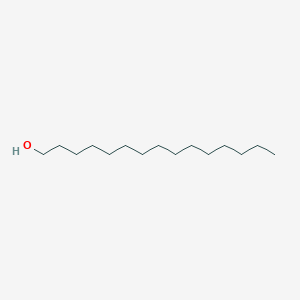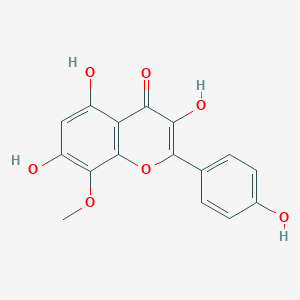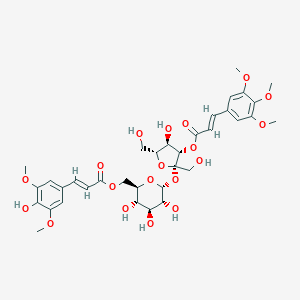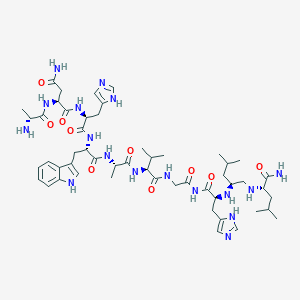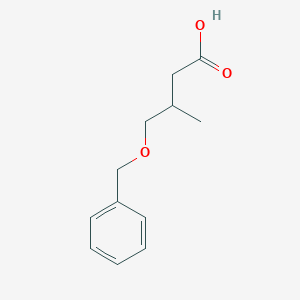
Xanthiazona
Descripción general
Descripción
Xanthiazone is a naturally-occurring compound found in various plants, fungi, and bacteria. It is a yellow-green pigment that is used in a variety of scientific and medical applications. Xanthiazone has long been studied by scientists due to its unique properties and potential medical applications.
Aplicaciones Científicas De Investigación
Investigación Fitoquímica
La Xanthiazona se ha aislado e identificado a partir de la fracción de acetato de etilo y el extracto de metanol de plantas completas de Xanthium strumarium durante la investigación fitoquímica .
Medicina Tradicional
Xanthium strumarium, que contiene this compound, se utiliza en la medicina tradicional para tratar diversas dolencias como enfermedades nasales, rinitis alérgica, eczema, fiebre alta, conjuntivitis, leucoderma, epilepsia, salivación, enfermedades cardíacas congestivas, nefritis, toxemia del embarazo, hipertensión, tensión premenstrual y picaduras venenosas de insectos .
Estudios Farmacológicos
El mecanismo de Xanthium strumarium en el tratamiento de la rinitis alérgica se ha estudiado ampliamente en estudios farmacológicos modernos .
Sistemas de Administración de Medicamentos
Hay investigación en desarrollo de un sistema de administración de fármacos basado en fitoniosomas que encapsula Xanthium strumarium L. extractos metanólicos para mejorar el valor terapéutico .
Safety and Hazards
Mecanismo De Acción
Target of Action
Xanthiazone is a thiazinedione extracted from the fruits of Xanthium strumarium The primary targets of Xanthiazone are not explicitly mentioned in the available literature
Biochemical Pathways
As a thiazinedione, it may potentially affect pathways involving the enzyme xanthine oxidase . Xanthine oxidase catalyzes the conversion of xanthine to uric acid, so inhibition of this enzyme could affect purine metabolism.
Result of Action
Some thiazinediones have been found to exhibit cytotoxic activity against various cancer cell lines , but it is unclear whether this applies specifically to Xanthiazone.
Propiedades
IUPAC Name |
7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLBWKAXMIGTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Xanthiazone?
A: Xanthiazone is a sulfur-containing heterocyclic compound belonging to the thiazinedione class. While its exact molecular formula and weight can vary slightly depending on the specific derivative, the core structure consists of a benzo[1,4]thiazine ring system with a 3,5-dione moiety. For instance, Xanthiazone itself has the molecular formula C12H11NO4S [, ]. Structural elucidation has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy [, ].
Q2: From which natural sources can Xanthiazone be isolated?
A: Xanthiazone has been primarily isolated from the fruits of Xanthium strumarium [, , ], commonly known as cocklebur, a plant with a history of use in traditional medicine. It has also been found in Xanthium sibiricum [, ], another species within the same genus.
Q3: What are the reported biological activities of Xanthiazone?
A: Studies have shown that Xanthiazone and its derivatives possess cytotoxic activity against various cancer cell lines. Specifically, Xanthiazone exhibited activity against lung carcinoma (SK-LU-1), human breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cell lines []. Further research is needed to understand the precise mechanisms of action responsible for these effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



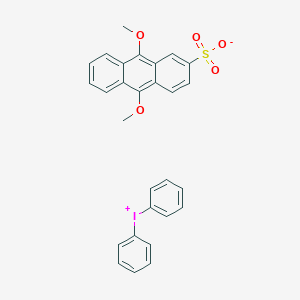
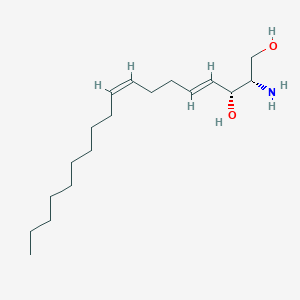

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
